Guanosine 5'-triphosphate trisodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

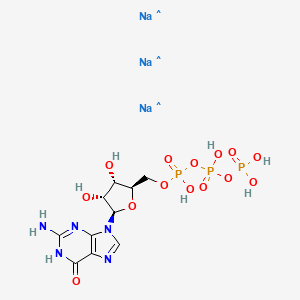

Guanosine 5’-triphosphate trisodium salt: is a purine nucleoside triphosphate. It plays a crucial role in various biological processes, including RNA synthesis, protein synthesis, and signal transduction. This compound is essential for energy transfer within cells and acts as a substrate for a wide range of enzymes involved in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine 5’-triphosphate trisodium salt can be synthesized through enzymatic phosphorylation of guanosine monophosphate (GMP). The process involves the use of specific kinases that catalyze the addition of phosphate groups to GMP, resulting in the formation of guanosine 5’-triphosphate .

Industrial Production Methods: In industrial settings, guanosine 5’-triphosphate trisodium salt is typically produced using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Guanosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. It can also participate in oxidation-reduction reactions and substitution reactions .

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the triphosphate group, resulting in the formation of guanosine diphosphate (GDP) and inorganic phosphate.

Phosphorylation: Kinases catalyze the addition of phosphate groups to guanosine 5’-triphosphate, forming higher phosphorylated derivatives.

Oxidation-Reduction: Guanosine 5’-triphosphate can undergo redox reactions in the presence of specific oxidizing or reducing agents.

Major Products:

Guanosine Diphosphate (GDP): Formed through hydrolysis of guanosine 5’-triphosphate.

Guanosine Monophosphate (GMP): Further hydrolysis of GDP results in the formation of GMP.

Scientific Research Applications

Chemistry: Guanosine 5’-triphosphate trisodium salt is used as a substrate in various enzymatic assays to study enzyme kinetics and mechanisms. It is also employed in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in signal transduction .

Biology: In biological research, guanosine 5’-triphosphate trisodium salt is used to study the function of G-proteins, which are involved in signal transduction pathways. It is also utilized in the study of RNA synthesis and protein translation .

Medicine: Guanosine 5’-triphosphate trisodium salt is used in medical research to investigate its role in cellular processes such as cell proliferation, differentiation, and apoptosis. It is also studied for its potential therapeutic applications in diseases related to G-protein signaling .

Industry: In the industrial sector, guanosine 5’-triphosphate trisodium salt is used in the production of pharmaceuticals and as a biochemical reagent in various diagnostic assays .

Mechanism of Action

Guanosine 5’-triphosphate trisodium salt exerts its effects by acting as a substrate for GTP-binding proteins (G-proteins). These proteins play a crucial role in signal transduction pathways by binding and hydrolyzing guanosine 5’-triphosphate to guanosine diphosphate. This process activates or inactivates downstream signaling molecules, leading to various cellular responses . Additionally, guanosine 5’-triphosphate trisodium salt is involved in the synthesis of RNA and proteins by providing the necessary energy for these processes .

Comparison with Similar Compounds

Adenosine 5’-triphosphate (ATP): Similar to guanosine 5’-triphosphate, ATP is a purine nucleoside triphosphate that plays a key role in energy transfer and signal transduction.

Cytidine 5’-triphosphate (CTP): Another nucleoside triphosphate involved in RNA synthesis and lipid metabolism.

Uridine 5’-triphosphate (UTP): Participates in carbohydrate metabolism and acts as a substrate for various enzymes.

Uniqueness: Guanosine 5’-triphosphate trisodium salt is unique due to its specific role in G-protein signaling pathways. Unlike ATP, which is more universally involved in energy transfer, guanosine 5’-triphosphate trisodium salt specifically interacts with G-proteins to regulate various cellular processes .

Biological Activity

Guanosine 5'-triphosphate (GTP) trisodium salt is a crucial nucleotide involved in various biological processes, particularly in cellular signaling and metabolism. This article explores the biological activity of GTP, including its role in signal transduction, enzymatic reactions, and neuroprotective properties.

Guanosine 5'-triphosphate trisodium salt has the following chemical formula:

- Molecular Weight : 589.13 g/mol

- Chemical Structure : It consists of a guanine base, a ribose sugar, and three phosphate groups. The presence of sodium ions enhances its solubility and stability in aqueous solutions.

Biological Functions

1. Role in Signal Transduction

GTP acts as a key signaling molecule in cells, particularly through its interaction with G-proteins. When GTP binds to G-proteins, it activates them, leading to a cascade of downstream effects that regulate various cellular functions such as:

- Cell Proliferation : GTP is involved in the activation of pathways that promote cell division.

- Differentiation : It plays a role in the differentiation of various cell types by activating specific transcription factors.

- Intracellular Signaling Cascades : GTP activates several kinase pathways that are essential for transmitting signals from the cell surface to the nucleus.

2. Energy Metabolism

As an energy-rich molecule, GTP serves as a precursor for the synthesis of RNA and DNA. It is also involved in protein synthesis where it provides energy for the formation of peptide bonds during translation.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of guanosine, a breakdown product of GTP. Guanosine has been shown to:

- Enhance Glutamate Uptake : It stimulates astrocytic uptake of glutamate, which is crucial for maintaining neurotransmitter balance in the brain. This effect is particularly significant under conditions of high synaptic glutamate levels .

- Promote Neuroprotection : Guanosine has been associated with protective effects in neurodegenerative conditions and ischemic injuries. Its levels increase significantly following brain injuries, suggesting a potential role as an endogenous neuroprotective agent .

Research Findings and Case Studies

The biological activity of GTP can be attributed to several mechanisms:

- G-Protein Activation : Upon binding to a receptor, GTP replaces GDP on G-proteins, triggering conformational changes that activate downstream signaling pathways.

- Phosphorylation Reactions : GTP serves as a substrate for various kinases that phosphorylate target proteins, modulating their activity.

- Neurotransmitter Regulation : Guanosine enhances the uptake of neurotransmitters like glutamate, which can mitigate excitotoxicity during neuronal stress.

Properties

CAS No. |

36051-31-7 |

|---|---|

Molecular Formula |

C10H13N5Na3O14P3 |

Molecular Weight |

589.13 g/mol |

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |

InChI Key |

KZRMTEVIDYXWQW-CYCLDIHTSA-K |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |

physical_description |

Solid |

Related CAS |

28141-84-6 (Parent) |

Origin of Product |

United States |

Q1: What is the impact of diethylamine (DEA) treatment on the electrospray mass spectrometry analysis of Guanosine 5'-triphosphate trisodium salt?

A1: DEA treatment significantly enhances the electrospray mass spectrometry analysis of this compound []. Before treatment, the compound produces low-intensity signals, primarily a series of ion peaks representing analyte acid ions with varying sodium adducts. DEA treatment results in a substantial increase in the intensity of acid ion signals and those of molecular fragments containing a phosphonate group. Importantly, DEA treatment significantly reduces or eliminates all ion signals related to sodium adduction []. This suggests that DEA facilitates a sodium displacement mechanism in polyphosphonated salts, similar to observations in polysulfonated salts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.